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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of cathepsin G, a

pivotal serine protease in innate immunity. We delve into the seminal research that first

identified and characterized this enzyme, providing a detailed look at the experimental

protocols and quantitative data that laid the foundation for our current understanding. This

guide is intended for researchers, scientists, and drug development professionals seeking a

comprehensive background on the origins of cathepsin G research.

Historical Context: The Dawn of Protease Research
The late 19th and early 20th centuries marked a period of foundational discoveries in

enzymology. The term "cathepsin," derived from the Greek "to digest," was first coined in 1929

by Richard Willstätter and Eugen Bamann to describe proteolytic activity within leukocytes and

tissues at a slightly acidic pH. However, the story of what we now know as cathepsin G begins

even earlier.

In 1903, Swedish physician and biochemist Sven Gustaf Hedin conducted a series of

experiments on bovine spleen.[1][2] He described two distinct proteolytic activities: a "β-

protease" active in acidic conditions and an "α-protease" that functioned in a neutral to slightly

alkaline environment.[1][2] While the molecular identities of these enzymes were unknown at

the time, modern research has retrospectively identified Hedin's α-protease activity as being

consistent with that of cathepsin G.[1][2]
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It was not until the 1970s that cathepsin G was formally identified and characterized. In 1970,

an enzyme from swine leukocytes that could degrade globulins was named cathepsin G.[1]

This was followed by the pivotal work of Pauline M. Starkey and Alan J. Barrett at the

Strangeways Research Laboratory in Cambridge, UK. In 1976, they published a pair of papers

in the Biochemical Journal that detailed the purification of a chymotrypsin-like enzyme from

human spleen, which they designated cathepsin G, and described its catalytic and

immunological properties.[3][4] Their work definitively established cathepsin G as a distinct

serine protease located in the azurophilic granules of neutrophils.[3][4]

Initial Characterization of Cathepsin G (circa 1976)
The early characterization of cathepsin G by Starkey and Barrett provided the first quantitative

insights into its biochemical and enzymatic properties.

Physicochemical Properties
The initial studies established cathepsin G as a cationic protein existing in multiple forms.

Property Value Method Reference

Molecular Weight ~28,000 Da SDS-PAGE [1]

Isoforms Multiple cationic forms

Isoelectric focusing

and gel

electrophoresis

[4]

Cellular Localization
Azurophilic granules

of neutrophils

Immunological identity

with chymotrypsin-like

enzyme from

azurophil granules

[3]

Enzymatic Activity and Specificity
Cathepsin G was identified as a serine protease with a preference for cleaving peptide bonds

after aromatic amino acid residues, similar to chymotrypsin.
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Parameter Details Substrate(s) Reference

Enzyme Class Serine Protease
Inhibition by serine

protease inhibitors
[3]

Optimal pH 7.5 - 8.0

Benzoyl-DL-

phenylalanine 2-

naphthol ester, Azo-

casein

[3]

Substrate Specificity Chymotrypsin-like

Hydrolysis of synthetic

chymotrypsin

substrates

[3]

Specific Activity 144 units/mg Azo-casein [5]

Inhibition Profile
The sensitivity of cathepsin G to various inhibitors was crucial in classifying it as a serine

protease.

Inhibitor
Effect on
Cathepsin G

Comparison with
Chymotrypsin

Reference

Di-isopropyl

phosphorofluoridate

(Dip-F)

Strong inhibition Similar [5]

Phenylmethanesulpho

nyl fluoride (Pins-F)
Strong inhibition Similar [5]

Tos-PheCH2Cl

(TPCK)

Less sensitive to

inhibition
More sensitive [3][5]

Soybean Trypsin

Inhibitor
No inhibition - [5]

Key Experimental Protocols
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The following sections detail the methodologies used in the foundational studies of cathepsin
G.

Hedin's 1903 Protocol for the Separation of Spleen
Proteases (Reconstructed)
Sven Gustaf Hedin's early work involved the incubation of minced bovine spleen under different

pH conditions to separate proteolytic activities.

Minced Bovine Spleen

Incubation

Acidic Conditions
(β-protease activity)

 Separation based on pH

Neutral Conditions
(α-protease activity - Cathepsin G)

Click to download full resolution via product page

Hedin's separation of spleen proteases.

Methodology:

Tissue Preparation: Bovine spleen was finely minced.

Incubation: The minced spleen was divided and incubated in solutions of differing pH.

Activity Assessment: Proteolytic activity in the resulting fractions was assessed, revealing

two distinct activities based on the pH of the incubation medium.[1][2]

Starkey and Barrett's 1976 Purification of Cathepsin G
from Human Spleen
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This multi-step protocol yielded a highly purified preparation of cathepsin G, enabling its

detailed characterization.[4]

Human Spleen Homogenate

Extraction with 1.0 M NaCl, 0.1% Brij 35, 0.1% EDTA

Centrifugation

Supernatant (Crude Extract)

Adsorption to Insoluble Material (in low salt)

Elution

DEAE-Cellulose Chromatography

Elastase Fraction

 Separation of Elastase and Cathepsin G

Cathepsin G Fraction

CM-Cellulose Chromatography

Purified Cathepsin G
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Purification workflow for human cathepsin G (Starkey & Barrett, 1976).

Detailed Methodology:

Extraction: Human spleen was homogenized in a solution of 1.0 M NaCl containing 0.1% Brij

35 and 0.1% trisodium EDTA to optimally extract the neutral proteases.[4]

Initial Purification by Adsorption: The crude extract was subjected to conditions of low ionic

strength, causing the proteases to adsorb to insoluble material, which was then collected.[4]

DEAE-Cellulose Chromatography: The eluted proteins were applied to a DEAE-cellulose

column. This step was crucial for separating cathepsin G from another neutral protease,

elastase.[4]

CM-Cellulose Chromatography: The cathepsin G-containing fractions were further purified

by chromatography on a CM-cellulose column, yielding a highly purified enzyme preparation.

[4]

Enzyme Activity Assays (circa 1976)
The chymotrypsin-like activity of cathepsin G was quantified using synthetic substrates.

Azo-Casein Assay:

Incubation: Purified cathepsin G was incubated with a solution of azo-casein at pH 7.5-8.0.

Precipitation: Undigested substrate and larger fragments were precipitated with

trichloroacetic acid.

Quantification: The absorbance of the supernatant, containing the smaller, soluble azo-dye-

labeled peptides, was measured to determine proteolytic activity.[3]

Synthetic Substrate Assay (Benzoyl-DL-phenylalanine 2-naphthol ester):

Reaction: The enzyme was incubated with the synthetic substrate at its optimal pH.
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Detection: The release of 2-naphthol was monitored spectrophotometrically, providing a

measure of the rate of substrate hydrolysis.[3]

Early Postulated Physiological Role
Based on its localization in the azurophilic granules of neutrophils and its potent proteolytic

activity at neutral pH, the early hypothesis for the physiological role of cathepsin G centered

on its function in inflammation and host defense.

Inflammatory Stimulus
(e.g., bacteria)

Neutrophil

Degranulation of
Azurophil Granules

Release of Cathepsin G

Proteolysis of:
- Engulfed pathogens

- Extracellular matrix components

Contribution to Inflammatory Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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